yuccaol D
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H22O10 |
|---|---|
Molecular Weight |
542.5 g/mol |
IUPAC Name |
(2'R,3S)-4-[(E)-2-(3,5-dihydroxy-4-methoxyphenyl)ethenyl]-4',6,6'-trihydroxy-2'-(4-hydroxyphenyl)spiro[1-benzofuran-3,3'-2H-1-benzofuran]-2-one |
InChI |
InChI=1S/C30H22O10/c1-38-27-21(35)8-14(9-22(27)36)2-3-16-10-18(32)12-23-25(16)30(29(37)40-23)26-20(34)11-19(33)13-24(26)39-28(30)15-4-6-17(31)7-5-15/h2-13,28,31-36H,1H3/b3-2+/t28-,30+/m1/s1 |
InChI Key |
UMQRRGZFEXVPFD-ZJVMSYRRSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1O)/C=C/C2=C3C(=CC(=C2)O)OC(=O)[C@@]34[C@H](OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O |
Canonical SMILES |
COC1=C(C=C(C=C1O)C=CC2=C3C(=CC(=C2)O)OC(=O)C34C(OC5=CC(=CC(=C45)O)O)C6=CC=C(C=C6)O)O |
Synonyms |
yuccaol D |
Origin of Product |
United States |
Elucidation of Stereochemistry
X-ray Crystallography
X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. The pattern provides information about the electron density within the crystal, allowing for the precise determination of atomic positions and the absolute configuration of chiral centers.
To date, there is no publicly available information on the successful crystallization or X-ray crystallographic analysis of yuccaol D.
Computational Methods
In the absence of X-ray crystallographic data, computational methods have become an indispensable tool for elucidating the stereochemistry of natural products.
Time-Dependent Density Functional Theory (TDDFT) is a quantum mechanical method used to predict the electronic properties of molecules, including their electronic circular dichroism (ECD) spectra. The ECD spectrum of a chiral molecule is unique to its specific three-dimensional structure.
For this compound, the absolute configuration has been determined to be (2S, 3R) through the application of TDDFT simulations of its ECD spectrum. This process involves calculating the theoretical ECD spectra for all possible stereoisomers of the molecule and comparing them to the experimentally measured ECD spectrum. The stereoisomer whose calculated spectrum most closely matches the experimental one is assigned as the correct absolute configuration. This powerful combination of experimental ECD measurements and theoretical calculations provides a reliable method for assigning the absolute stereochemistry of complex chiral molecules like this compound.
Biosynthetic Pathways and Precursors
Proposed Biosynthetic Routes for Yuccaols
The prevailing hypothesis for the biosynthesis of yuccaols, including yuccaol D, suggests a mechanism that unites a flavanone (B1672756) precursor and a stilbene (B7821643) derivative. researchgate.net This proposed route is centered on the oxidative conversion of a flavanone, such as naringenin, into a flavonol. During this conversion, a highly reactive carbocationic intermediate is believed to be formed. researchgate.net
This unstable intermediate is then "trapped" by a nucleophilic attack from a nearby stilbenoid molecule, such as a resveratrol (B1683913) derivative. researchgate.net This key step, an intermolecular C-C bond formation, establishes the characteristic spirocyclic core of the yuccaol structure. The formation of these spiro-compounds is thought to require at least two distinct oxidation steps to generate the necessary reactive intermediates. researchgate.net The specific sequence and stereochemistry of these reactions ultimately lead to the various yuccaol structures, including yuccaols A, B, C, D, and E, which have been isolated from Yucca schidigera bark. researchgate.netcore.ac.uk
Role of Key Biosynthetic Intermediates
The construction of the complex this compound scaffold relies on the availability of specific molecular building blocks derived from phenylpropanoid metabolism.
The flavonoid portion of the yuccaol structure is proposed to originate from a flavanone, with naringenin being a primary candidate. Naringenin is a well-established intermediate in flavonoid biosynthesis in plants. researchgate.net Its own biosynthesis begins with the starter unit 4-coumaroyl-CoA, which is combined with three molecules of malonyl-CoA by the enzyme chalcone synthase (CHS) to produce naringenin chalcone. researchgate.net This intermediate is subsequently cyclized by chalcone isomerase (CHI) to form the flavanone naringenin. nih.gov
In the context of yuccaol biosynthesis, (2R)-naringenin serves as the substrate for an oxidative process. This oxidation is hypothesized to generate a carbocation intermediate, which is a critical step for the subsequent coupling with a stilbenoid. researchgate.net This role positions naringenin as a foundational building block, providing the flavonoid-derived portion of the final spiro-flavostilbenoid molecule.
The stilbenoid component of this compound is derived from resveratrol and its analogues. The bark of Yucca schidigera is known to contain significant concentrations of trans-resveratrol (trans-3,4',5-trihydroxystilbene) as well as its derivative, trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene. researchgate.netresearchgate.net
These resveratrol derivatives function as the nucleophilic agents in the proposed biosynthetic pathway. They attack the electrophilic carbocation intermediate generated from the flavanone. researchgate.net This reaction forms the crucial linkage between the flavonoid and stilbenoid moieties, leading to the integrated spiro-structure. The presence of these specific stilbenes in the same plant tissue that produces yuccaols provides strong circumstantial evidence for their role as direct precursors in the biosynthetic pathway. researchgate.net
Enzymatic Mechanisms in Spiro-flavostilbenoid Biosynthesis
The formation of this compound involves precise enzymatic control, particularly over the key oxidative coupling step. While the specific enzymes have not been fully characterized, the proposed mechanism points toward the involvement of oxidoreductases, such as cytochrome P450 monooxygenases or dioxygenases.
The central enzymatic process is the oxidative conversion of the flavanone precursor. This is thought to mirror the initial stages of flavonol synthesis, where a flavanone undergoes oxidation to form a dihydroflavonol. It is during this transformation that the critical carbocation intermediate is generated. researchgate.net The role of the enzyme(s) is to facilitate this oxidation and create the electrophilic center on the flavonoid structure.
Biological Activity Investigations and Mechanistic Studies in Vitro and Preclinical Models
Antioxidant Mechanisms
The antioxidant capacity of yuccaol D has been evaluated through various assays that measure its ability to counteract oxidative processes. These studies provide insight into its potential role in mitigating cellular damage caused by reactive oxygen species (ROS). mdpi.comnih.gov
This compound has demonstrated notable free-radical scavenging effects in established in vitro antioxidant assays. nih.gov In the Trolox Equivalent Antioxidant Capacity (TEAC) assay, which measures the ability of a compound to scavenge the ABTS radical cation, this compound exhibited significant activity. Its performance was also assessed in the β-carotene/linoleic acid autoxidation assay. This method evaluates a compound's ability to inhibit the oxidation of β-carotene, which is induced by the thermal degradation of linoleic acid. In this assay, this compound also showed significant antioxidant capabilities. nih.gov
The specific results from these assays highlight its potential as a potent antioxidant. nih.gov While data on its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is not as specifically detailed, the collective findings from other tests confirm its free-radical scavenging properties. nih.gov
Table 1: Antioxidant Activity of this compound in In Vitro Assays
| Assay | Activity/Result of this compound | Reference |
|---|---|---|
| Trolox Equivalent Antioxidant Capacity (TEAC) | Exhibited significant free radical scavenging activity. | nih.gov |
| β-carotene/linoleic acid autoxidation | Showed significant inhibition of β-carotene bleaching. | nih.gov |
Phenolic compounds derived from the Yucca genus are recognized for their capacity to modulate the cellular redox state and counteract oxidative stress. mdpi.comnih.gov These compounds are known to enhance the antioxidant defense systems within cells. nih.gov This can involve increasing the activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govnih.gov By bolstering these endogenous defenses, yucca phenolics may help prevent or repair cellular damage caused by an imbalance between pro-oxidants and antioxidants. mdpi.comnih.gov While this compound belongs to this class of potent antioxidant phenolics, specific studies detailing its direct effects on cellular redox balance and specific oxidative stress markers in preclinical models are not extensively documented in the available literature.
Anti-inflammatory Pathways
The anti-inflammatory properties of phenolics from Yucca schidigera, including the class of compounds to which this compound belongs, are a significant area of research. researchgate.netmdpi.com These effects are believed to be mediated through the modulation of key signaling pathways involved in the inflammatory response. researchgate.net
Excessive production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. researchgate.net Research has shown that polyphenolic compounds from Yucca can suppress the expression of iNOS, thereby inhibiting the production of this inflammatory agent. researchgate.net Mechanistic studies have particularly highlighted the activity of yuccaol C, a closely related compound, which significantly inhibits iNOS protein expression in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. researchgate.net Although this compound is structurally similar and part of the same family of anti-inflammatory polyphenolics, specific experimental data confirming its direct inhibitory effect on iNOS expression has not been prominently reported. researchgate.netmdpi.com
The nuclear factor-κB (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation, including iNOS. researchgate.netnih.gov The inhibition of the NF-κB signaling pathway is a key mechanism for controlling inflammation. mdpi.comnih.gov It has been demonstrated that Yucca phenolics are potent inhibitors of NF-κB. researchgate.net Specifically, the inhibitory action of yuccaol C on iNOS expression has been shown to occur via the deactivation of the NF-κB pathway. researchgate.net This suggests a common mechanism for the anti-inflammatory effects of yuccaols. While it is plausible that this compound shares this activity due to its structural characteristics, direct studies focusing on its modulation of the NF-κB signaling pathway are needed for confirmation.
Pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-6 (IL-6), are central mediators of the inflammatory cascade. mdpi.com The ability to reduce the production of these cytokines is a key indicator of anti-inflammatory potential. Studies on Yucca extracts and their constituent phytochemicals have demonstrated a capacity to decrease the levels of IL-1β and IL-6. nih.govnih.gov For instance, research on yuccaol C and E showed a significant reduction in the formation of IL-6 and IL-1β in LPS-induced macrophages. nih.gov This provides a strong indication that yuccaols as a class of compounds can interfere with inflammatory cytokine production. However, specific investigations isolating the effect of this compound on the production of IL-1β, IL-6, or other pro-inflammatory cytokines have not been detailed in the reviewed scientific literature.
Other Investigated Biological Potentials (In Vitro/Preclinical)
There is currently no specific data available on the antimicrobial activity of isolated this compound against pathogenic bacteria and fungi. While various extracts from Yucca species have demonstrated antimicrobial properties, the efficacy of individual purified compounds like this compound has not been reported in the scientific literature.
Cellular Proliferation and Angiogenesis Modulation
Investigations into the biological activity of yuccaols, a group of phenolic compounds from Yucca schidigera, have revealed significant modulatory effects on cellular proliferation and pathways related to angiogenesis in in vitro models. While specific studies focusing exclusively on this compound are not extensively detailed in the current body of scientific literature, research on closely related yuccaols provides critical insights into the potential mechanisms and anti-tumor properties of this compound family.
Research has demonstrated that a mixture of yuccaols (A, B, and C) is more effective at inhibiting vascular endothelial growth factor (VEGF)-induced proliferation of Kaposi's sarcoma (KS) cells than resveratrol (B1683913), a well-known stilbenoid. nih.gov This suggests that yuccaols interfere with key signaling pathways that drive the growth of these tumor cells. nih.gov
The mechanism behind this anti-proliferative effect appears to involve the modulation of VEGF signaling cascades. Western blot analysis has shown that yuccaols can reduce the VEGF-induced phosphorylation of p38 and p42/44 mitogen-activated protein kinases (MAPKs). nih.gov The inhibition of these pathways is a crucial indicator of interference with the cellular machinery that stimulates cell proliferation. nih.gov
Furthermore, yuccaols have demonstrated an ability to modulate factors involved in angiogenesis. Platelet-activating factor (PAF), a potent mediator of inflammation, is known to promote angiogenesis. nih.gov Studies have shown that yuccaols can completely inhibit the VEGF-stimulated biosynthesis of PAF. nih.gov This action, coupled with the inhibition of cell migration, points towards potential anti-angiogenic and anti-invasive properties. For instance, yuccaol C was found to completely abrogate PAF-induced cell motility in KS cells. nih.gov
The table below summarizes the observed effects of different yuccaols on Kaposi's sarcoma cell migration, a key process in both tumor invasion and angiogenesis.
| Compound | Concentration | Effect on VEGF-Induced Cell Proliferation | Effect on PAF-Induced Cell Motility |
| Yuccaols (A, B, C) | 25 µM | More effective inhibition than resveratrol | - |
| Yuccaol A | - | - | Reduced migration from 7.6 µm/h to 6.1 µm/h |
| Yuccaol B | - | - | Reduced migration from 7.6 µm/h to 5.6 µm/h |
| Yuccaol C | - | - | Abrogated cell motility |
These findings collectively provide the first evidence of the anti-tumor and anti-invasive properties of these novel phenolic compounds, suggesting that their mechanism of action involves the disruption of critical pathways for cancer cell proliferation and angiogenesis. nih.gov
Synthetic Approaches and Chemical Modification
Total Synthesis Strategies for Spiro-flavostilbenoids
The total synthesis of spiro-flavostilbenoids, including yuccaol D, is a complex endeavor that has attracted attention due to their unique structures and potential biological activities. While specific detailed total synthesis routes for this compound were not extensively detailed in the search results, the synthesis of related spiro compounds provides insight into potential strategies.
Spiro-flavostilbenoids are hypothesized to be biosynthesized in plants through the attachment of a stilbenic derivative to a carbocationic intermediate formed during the oxidative conversion of a flavanone (B1672756) to a flavanol, followed by a rearrangement. nih.gov This proposed biosynthetic pathway suggests potential biomimetic approaches for total synthesis.
Research on the synthesis of spiro-oxindoles and other spirocyclic systems highlights the use of cyclo-condensation reactions and other methodologies to construct spiro centers. mdpi.comresearchgate.netresearchgate.net These synthetic strategies, while applied to different compound classes, demonstrate the types of reactions and techniques that could be adapted for the total synthesis of spiro-flavostilbenoids. The structural complexity, particularly the formation of the spiro carbon and the γ-lactone ring, necessitates precise control over stereochemistry during the synthesis.
The absolute configuration of spiro-flavostilbenoids from Yucca schidigera has been investigated, with evidence suggesting (2R)-naringenin as a key building block. uibk.ac.at Understanding the absolute configuration is crucial for targeted synthesis and for evaluating the biological activity of specific stereoisomers.
Semisynthesis and Derivatization for Structure-Activity Relationship (SAR) Studies
Semisynthesis and derivatization play a vital role in exploring the structure-activity relationships of natural products like this compound. By modifying the naturally occurring compound or its readily available precursors, researchers can synthesize analogs with altered functional groups or structural features to investigate their impact on biological activity.
This compound is isolated from the bark of Yucca schidigera and Yucca gloriosa. mdpi.comresearchgate.netresearchgate.netacs.org The isolation of sufficient quantities of this compound from natural sources provides a starting point for semisynthetic modifications. Studies on the biological activities of this compound and related yuccaols (A-E) and gloriosaols have indicated various properties, including antioxidant and anti-inflammatory activities. researchgate.netresearchgate.netnih.govacs.orgmdpi.com
SAR studies involving spiro-flavostilbenoids would likely involve modifying the hydroxyl groups present on the flavonoid and stilbenoid moieties, altering the stilbene (B7821643) double bond configuration, or modifying the spiro center and the γ-lactone ring. While specific detailed SAR studies on derivatized this compound were not prominently featured in the search results, the evaluation of the activities of different naturally occurring yuccaols and gloriosaols, which are structural analogs, provides initial insights into SAR within this class of compounds. For instance, comparative studies of yuccaols A-E and gloriosaols A-E, which differ in hydroxylation and methylation patterns and the specific stilbene precursor (resveratrol or trans-3,3',5,5'-tetrahydroxy-4'-methoxystilbene), contribute to understanding how structural variations influence biological effects. mdpi.comresearchgate.netnih.govmdpi.com
The investigation of the anti-inflammatory effects of different yuccaols, such as their ability to inhibit inducible nitric oxide synthase (iNOS) expression, exemplifies how studying naturally occurring analogs can inform SAR. nih.govmdpi.com Further semisynthetic work could involve systematically modifying specific parts of the this compound structure to delineate the essential structural features required for its observed biological activities.
Advanced Analytical Techniques in Yuccaol D Research
High-Resolution Chromatographic Techniques with Mass Spectrometry (e.g., UHPLC-UV-MS, LC-MS/MS) for Characterization and Quantification
High-resolution chromatographic techniques coupled with mass spectrometry are indispensable tools in the study of complex natural product mixtures containing compounds like yuccaol D. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Ultra-Violet detection and Mass Spectrometry (UHPLC-UV-MS) and Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) are widely applied for both the characterization and quantification of phenolic compounds, including yuccaols, in plant extracts. mdpi.comebi.ac.uknih.govacs.orgplos.orgwaters.comthermofisher.com
UHPLC-UV-MS allows for efficient separation of various components within a complex extract based on their differential interactions with a stationary phase, while UV detection provides information on chromophores present in the molecules. mdpi.comthermofisher.com The subsequent coupling with mass spectrometry provides highly sensitive detection and molecular weight information through the measurement of mass-to-charge ratios (m/z) of ionized molecules. mdpi.comebi.ac.ukthermofisher.com High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS or Orbitrap MS, offers accurate mass measurements, enabling the determination of elemental composition. mdpi.comwaters.com
LC-MS/MS, particularly using techniques like Multiple Reaction Monitoring (MRM), enhances selectivity and sensitivity, making it suitable for the targeted identification and quantification of specific compounds like yuccaols in complex matrices. ebi.ac.ukresearchgate.net This tandem MS approach involves the fragmentation of parent ions and analysis of the resulting fragment ions, providing characteristic fragmentation patterns that aid in structural confirmation. mdpi.complos.org
These hyphenated techniques generate detailed data, including chromatographic retention times, UV spectra, accurate mass measurements, and fragmentation patterns. This information is crucial for identifying known compounds by comparison to standards or literature data and for tentatively identifying new or unusual constituents. mdpi.comacs.org For instance, UHPLC-UV-MS analysis has been used for the chemical characterization and quantitative analysis of phenolic fractions from Y. schidigera, identifying and quantifying various compounds including yuccaols. nih.govacs.org LC-MS/MS has also been specifically employed for the qualitative and quantitative analysis of stilbenes and yuccaols in Yucca schidigera bark extracts, demonstrating its effectiveness for rapid identification and quantification in crude plant extracts. ebi.ac.uk
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed elucidation of the chemical structure of isolated compounds, including natural products like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely used to determine the connectivity of atoms and the spatial arrangement of functional groups within a molecule. mdpi.comnih.govnih.govnih.govresearchgate.netnih.gov
For this compound and related spiro-flavostilbenoids, NMR spectroscopy, including experiments such as 1H NMR, 13C NMR, COSY, HSQC, HMBC, and ROESY, provides critical data for structural assignment. Analysis of chemical shifts (δ), coupling constants (J), and correlations observed in 2D NMR spectra allows for the assignment of individual proton and carbon signals and the mapping of through-bond and through-space connectivities. mdpi.comresearchgate.net
Detailed analysis of coupling constants (e.g., H-H and C-H coupling constants) and Nuclear Overhauser Effect (NOE) correlations observed in ROESY spectra are particularly valuable for establishing the relative configuration of chiral centers within the complex spirostructure of yuccaols. mdpi.comresearchgate.net Techniques like DP4+ probability calculations, which compare experimental and calculated NMR data, can further aid in confirming relative stereochemistry. mdpi.comresearchgate.net NMR analysis has been fundamental in establishing the structures of newly isolated yuccaols, including this compound and E. acs.orgnih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques complement experimental studies by providing insights into the three-dimensional structure, properties, and interactions of molecules like this compound at an atomic level.
Molecular Docking Simulations for Ligand-Enzyme Interactions
Molecular docking simulations are widely used computational methods to predict the preferred orientation and binding affinity of a small molecule (ligand), such as this compound, to a target protein, such as an enzyme or receptor. researchgate.net These simulations explore possible binding modes and evaluate the strength of interactions (e.g., hydrogen bonds, π-π stacking, hydrophobic interactions) within the active site of the target protein. mdpi.com
While specific molecular docking studies explicitly focused on this compound interacting with a biological target were not prominently detailed in the provided search results, studies on other yuccaols and related spiro-flavostilbenoids found in Yucca species have been reported. For example, molecular docking simulations have been performed for Yuccalechins B and C with human Acetylcholinesterase (hAChE) to understand their binding interactions. mdpi.comresearcher.life Similarly, molecular docking has been used to investigate the interaction of Yuccaol B and Gloriosaol A with human AChE and Butyrylcholinesterase (BChE), showing interactions with specific sites on the enzymes. nih.govresearchgate.net Molecular docking has also been applied to study the interaction of this compound with targets like TNF-α, IL-6, and IL-13 receptors in the context of asthma, predicting encouraging binding interactions. researchgate.net These studies on related compounds illustrate the applicability of molecular docking to explore the potential biological targets and mechanisms of action for this compound by predicting its binding behavior with relevant proteins.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to build predictive models correlating the structural properties of a series of compounds with their biological activity. ijert.orguran.uamdpi.com The fundamental principle is that variations in chemical structure are responsible for differences in biological activity. uran.ua QSAR models utilize molecular descriptors, which are numerical representations of various structural, physical, and chemical properties of molecules, to establish mathematical relationships with observed biological responses. ijert.orguran.ua
QSAR studies can help to identify the key structural features that are important for a particular activity, guide the design of new compounds with improved properties, and predict the activity of untested molecules. ijert.orguran.ua Descriptors used in QSAR can include geometric, electronic, and physicochemical parameters. ijert.orguran.uamdpi.com
Based on the available search results, specific QSAR studies focused directly on this compound or the series of yuccaols (A-E) were not found. However, QSAR is a recognized approach in drug design and the study of structure-activity relationships for various compound series, including other natural products and synthetic molecules. ijert.orguran.uamdpi.com The application of QSAR to the yuccaol series, including this compound, could potentially provide valuable insights into the structural determinants of their observed or predicted biological activities, such as antioxidant or enzyme inhibitory effects, should relevant activity data become available for a sufficient set of structurally related yuccaols.
Future Research Directions and Applications in Basic Science
Elucidation of Undefined Biosynthetic Steps and Enzymology
The biosynthesis of spiro-flavonoids, including yuccaol D, is an area that requires further investigation. Existing hypotheses suggest that these compounds may be formed through the attachment of a stilbenic derivative to a carbocationic intermediate generated during the oxidative conversion of flavanone (B1672756) to flavanol, followed by a rearrangement. nih.govresearchgate.net Another proposed mechanism involves the radical coupling of two oxidatively generated phenoxyl radicals. researchgate.net While a putative mechanism for the biosynthesis of spiro-flavostilbenoids, considering aspects of regio- and stereoselectivity, has been proposed, the specific enzymes involved in these complex transformations remain largely undefined. nih.govresearchgate.netresearchgate.net Future research should focus on identifying and characterizing the enzymes responsible for the key steps in this compound biosynthesis, such as the spiro-ring formation and the attachment of the stilbene (B7821643) moiety. This could involve genetic and biochemical studies in Yucca species, as well as in vitro enzymatic assays. Elucidating the enzymology will provide insights into the intricate pathways leading to the formation of these unique natural products.
Discovery of Novel Biological Targets and Signaling Pathways
Research has indicated that phytochemicals from the Yucca genus, including spiro-flavostilbenoids, exhibit various biological activities, such as antioxidant and anti-inflammatory effects. nih.govdntb.gov.ua These effects are suggested to be mediated through mechanisms such as free radical scavenging, inhibition of arachidonic acid metabolism, and modulation of signaling pathways like MAPK, NF-κB, and Nrf2. nih.govdntb.gov.uasemanticscholar.org Specifically, yuccaol C has been shown to inhibit iNOS expression and NO formation through NF-κB deactivation, and also reduce the formation of IL-6 and IL-1β. encyclopedia.pubmdpi.com While some targets and pathways have been implicated for related yuccaols, the specific biological targets and comprehensive signaling pathways modulated by this compound are not yet fully elucidated. Future studies should employ a combination of in vitro and in vivo approaches, including target identification techniques such as pull-down assays, activity-based protein profiling, and high-throughput screening, to pinpoint the direct molecular targets of this compound. Further investigation into its effects on various signaling cascades using techniques like Western blotting, reporter assays, and phosphoproteomics will provide a deeper understanding of its mechanisms of action.
Development of Advanced In Vitro and In Vivo Models for Mechanistic Elucidation
Current research on the biological activities of yuccaols and other spiro-flavostilbenoids has utilized various in vitro assays, such as antioxidant capacity measurements (TEAC, β-carotene/linoleic acid autoxidation, ABTS radical scavenging), enzyme inhibition assays (AChE/BChE, COX, LOX), and cell-based assays (e.g., on macrophage cell lines). mdpi.comacs.orgencyclopedia.pubmdpi.comnih.govsemanticscholar.orgresearchgate.net Some in vivo studies have also been conducted, for instance, using zebrafish models to evaluate neuroprotective effects and memory deficits. mdpi.comnih.gov However, to gain a more comprehensive understanding of the mechanistic basis of this compound's effects, there is a need for the development and application of more advanced in vitro and in vivo models. This could include utilizing co-culture systems to study cell-cell interactions, employing organ-on-a-chip technology for more physiologically relevant in vitro models, and developing genetically modified animal models to investigate the role of specific genes and pathways. Longitudinal studies in appropriate animal models are also crucial to assess the long-term effects and potential therapeutic applications of this compound.
Q & A
Basic Research Questions
Q. What are the most effective methods for isolating and identifying Yuccaol D from Yucca schidigera extracts?
- Methodological Answer : this compound isolation typically involves solvent extraction followed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is widely used, as seen in studies isolating structurally similar compounds like Yuccaol A and C . Optimization of mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 reverse-phase) are critical for purity. Confirmatory identification should employ tandem mass spectrometry (LC-MS/MS) to validate molecular weight and fragmentation patterns .
Q. What experimental models are suitable for studying this compound’s antioxidant and anti-inflammatory mechanisms?
- Methodological Answer :
- In vitro: Use macrophage cell lines (e.g., RAW 264.7) to assess nitric oxide (NO) inhibition and cytokine profiling (IL-6, TNF-α) via ELISA. Lipid peroxidation assays (e.g., TBARS) in platelet-rich plasma can evaluate antioxidant activity .
- In vivo: Rodent models (e.g., LPS-induced inflammation in mice) or dairy cattle trials (as in田丽新 et al.’s study) are effective for systemic effects. Ensure dose-response curves and control groups for statistical robustness .
Q. How can researchers quantify this compound in complex biological matrices?
- Methodological Answer : LC-MS/MS is preferred for sensitivity and specificity. Calibration curves using certified reference standards are essential. For tissue samples, include solid-phase extraction (SPE) to remove interfering lipids/proteins. Report limits of detection (LOD) and quantification (LOQ) to validate reproducibility .
Advanced Research Questions
Q. What strategies address contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences.
- Systematic Review : Compare studies using PICOT framework (Population, Intervention, Comparison, Outcome, Time) to identify variables (e.g., dosage, administration route) .
- Pharmacokinetic Analysis : Measure this compound metabolites in plasma (via LC-MS) and correlate with tissue concentrations. For example, OLAS B et al. observed Yuccaol C’s instability in acidic environments, suggesting pH-dependent degradation .
- Table 1 : Example of Data Contradiction Analysis in Yuccaol Studies
| Study Model | Dose (mg/kg) | Outcome (Antioxidant Activity) | Potential Confounder |
|---|---|---|---|
| In vitro (platelets) | 10 µM | 50% inhibition of lipid peroxidation | Absence of metabolic enzymes |
| In vivo (cattle) | 100 mg/day | No significant effect | Low bioavailability due to rumen metabolism |
Q. How can this compound’s synthesis be optimized given structural complexity?
- Methodological Answer : Total synthesis is challenging due to polyphenolic structures. Semi-synthesis from Yuccaol A or C (abundant in extracts) via regioselective methylation/acylation is a feasible alternative. Computational chemistry tools (e.g., DFT for reaction pathway optimization) and green chemistry principles (e.g., solvent-free microwave-assisted reactions) can improve yields .
Q. What methodologies validate this compound’s synergistic effects with other bioactive compounds?
- Methodological Answer : Use factorial design experiments to test combinations (e.g., this compound + resveratrol). Isobolographic analysis or Chou-Talalay plots quantify synergy (Combination Index <1). For example,田丽新 et al. combined Yuccaol with probiotics in cattle feed, observing enhanced immune responses .
Q. How can molecular docking studies elucidate this compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize receptors linked to inflammation (COX-2, NF-κB) or oxidative stress (Nrf2).
- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate with molecular dynamics (MD) simulations to assess binding stability.
- Validation : Cross-reference docking results with mutagenesis studies (e.g., site-directed mutations in COX-2 active site) .
Methodological Frameworks for this compound Research
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PICOT Application :
- Population: Bovine models for agricultural studies; murine models for pharmacological research.
- Intervention: Dosage ranges (10–200 mg/kg), administration routes (oral vs. intraperitoneal).
- Comparison: Placebo vs. This compound-enriched diets.
- Outcome: Biomarkers (e.g., SOD activity, TNF-α levels).
- Time: Acute (24–72 hrs) vs. chronic (4–8 weeks) exposure .
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FINER Criteria : Ensure questions are Feasible (resources for LC-MS access), Interesting (novel mechanisms), Novel (understudied in chronic disease models), Ethical (animal welfare compliance), and Relevant (applications in metabolic disorders) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
